

Technical Guide: Isocapronitrile Solubility Profile & Applications

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Compound of Interest

Compound Name: *Isocapronitrile*

CAS No.: *542-54-1*

Cat. No.: *B1293782*

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Executive Summary

Isocapronitrile (4-methylvaleronitrile, CAS 542-54-1) is a specialized aliphatic nitrile distinguished by its steric branching and elevated boiling point (155 °C) relative to common nitriles like acetonitrile (82 °C). While functionally similar to acetonitrile as a polar aprotic solvent, its isopentyl tail imparts significant lipophilicity, rendering it immiscible with water but fully miscible with a broad spectrum of organic solvents. This guide provides a definitive solubility profile, thermodynamic parameters, and experimental protocols for leveraging **Isocapronitrile** in high-temperature synthesis and biphasic extractions.

Chemical Identity & Physicochemical Profile

Understanding the solubility behavior of **Isocapronitrile** requires a precise look at its structural properties. The molecule consists of a polar cyano ($-C\equiv N$) head group and a hydrophobic isopentyl tail. This amphiphilic structure drives its unique solvency characteristics.

Table 1: Physicochemical Properties of Isocapronitrile

Property	Value	Context
CAS Number	542-54-1	Unique Identifier
IUPAC Name	4-Methylpentanenitrile	Systematic Naming
Synonyms	Isoamyl cyanide, Isocapronitrile	Common Trade Names
Molecular Weight	97.16 g/mol	
Boiling Point	155 °C	High-temp alternative to MeCN
Melting Point	-51 °C	Liquid at low temp
Density	0.80 g/cm ³ (at 20 °C)	Less dense than water
Dielectric Constant	~17–20 (Estimated)	Medium Polarity (Lower than MeCN's 37.[1][2][3]5)
Dipole Moment	~3.5–4.0 D	Strong dipole-dipole interactions
Water Solubility	Insoluble (<1% w/w)	Forms biphasic systems

Solubility Thermodynamics: The "Why" Behind the Behavior

To predict solubility without empirical testing, we utilize Hansen Solubility Parameters (HSP). These parameters decompose the cohesive energy density into Dispersion (

), Polarity (

), and Hydrogen Bonding (

) components.[4]

Hansen Solubility Parameters (Estimated)

Since specific experimental HSP values for **Isocapronitrile** are rare in literature, we derive estimates based on its structural homolog, Isobutyronitrile (CAS 78-82-0), and adjust for the additional methylene group.

- (Dispersion): ~15.5 MPa
(Driven by the alkyl chain)
- (Polarity): ~9.0 MPa
(Driven by the -CN group, slightly shielded by branching)
- (H-Bonding): ~4.5 MPa
(Weak acceptor, no donor capability)

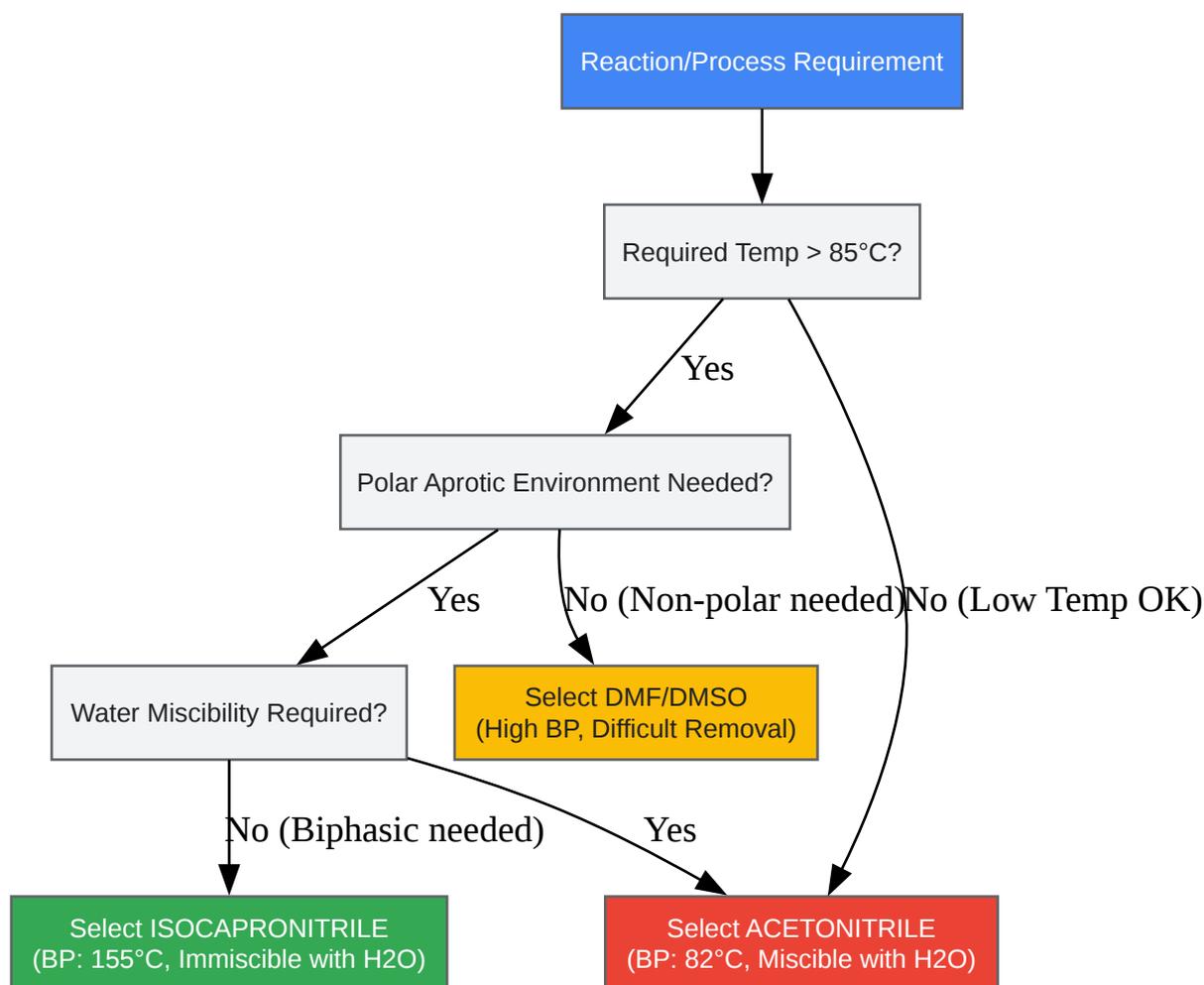
Interpretation:

- High Compatibility: Solvents with similar vectors in Hansen Space (e.g., Toluene, Dichloromethane, Ethyl Acetate) will be fully miscible.
- Incompatibility: Water (

) is too high in hydrogen bonding energy, creating a large "interaction radius" distance, resulting in phase separation.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting **Isocapronitrile** based on thermodynamic requirements.



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Figure 1: Decision tree for selecting **Isocapronitrile** over Acetonitrile or DMF based on thermal and solubility constraints.

Experimental Solubility Data

The following table synthesizes qualitative and quantitative solubility data for **Isocapronitrile** in common laboratory solvents.

Table 2: Solubility Profile in Organic Solvents

Solvent Class	Representative Solvent	Solubility	Mechanism
Polar Protic	Water	Insoluble	Hydrophobic effect of isopentyl tail dominates nitrile polarity.[3]
Polar Protic	Methanol / Ethanol	Miscible	Alcohol hydroxyls interact with nitrile dipole; alkyl chains align.[3]
Polar Aprotic	Acetonitrile	Miscible	"Like dissolves like" (Nitrile-Nitrile interaction).[3]
Polar Aprotic	DMSO / DMF	Miscible	Strong dipole interactions compatible with nitrile group.[3]
Chlorinated	Dichloromethane (DCM)	Miscible	Excellent compatibility; near-ideal solution behavior.[3]
Aromatic	Toluene / Benzene	Miscible	Dispersion forces () match closely.[3]
Aliphatic	Hexane / Heptane	Miscible	Isopentyl tail ensures compatibility with alkanes.[3]
Ethers	Diethyl Ether / THF	Miscible	Weak polarity match; entropy drives mixing. [3]

Experimental Protocols

As a Senior Application Scientist, I recommend validating solubility experimentally before scaling up reactions, especially when dealing with complex solute mixtures.

Protocol 1: Visual Solubility Determination (Shake-Flask Method)

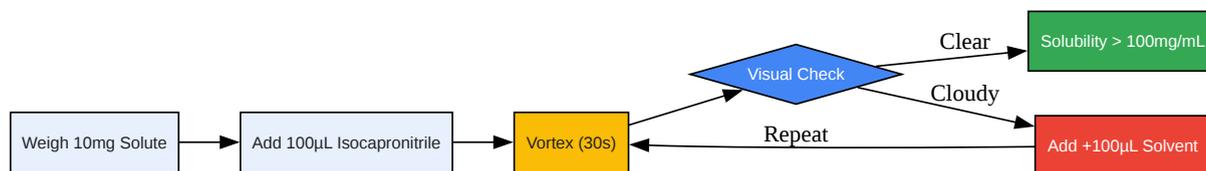
Objective: Rapidly determine if **Isocaproitrile** is a suitable solvent for a solid solute (e.g., a drug candidate).

Materials:

- Glass vials (4 mL) with PTFE-lined caps.
- **Isocaproitrile** (Reagent Grade).
- Analytical Balance.

Workflow:

- Weighing: Weigh 10 mg of the solid solute into a tared vial.
- Solvent Addition: Add 100 μ L of **Isocaproitrile**.
- Agitation: Vortex for 30 seconds.
- Observation:
 - Clear Solution: Solubility > 100 mg/mL (High).
 - Cloudy/Precipitate: Add solvent in 100 μ L increments up to 1 mL.
- Calculation:



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Figure 2: Iterative "Shake-Flask" workflow for rapid solubility estimation.

Applications in Synthesis & Extraction

Isocaproitrile is not merely a solvent; it is a process enabler.

High-Temperature Radical Reactions

Acetonitrile (BP 82°C) often limits the temperature of radical initiators (e.g., AIBN).

Isocaproitrile (BP 155°C) allows reactions to proceed at 100–140°C without pressurized vessels.

- Use Case: Polymerization of methacrylates or radical cyclizations requiring thermal activation energy > 100 kJ/mol.

Biphasic Extraction (Acetonitrile Substitute)

In "salting-out" extractions (QuEChERS), acetonitrile is forced out of the water phase using salts. **Isocaproitrile** naturally forms a biphasic system with water without salts.

- Advantage: Cleaner extraction of lipophilic drugs from aqueous biological media.
- Protocol: Mix Aqueous Sample (1 vol) + **Isocaproitrile** (1 vol). Vortex. Centrifuge. Collect upper organic layer.

Safety & Handling

Critical Warning: **Isocaproitrile** is a nitrile. While less volatile than acetonitrile, it can be metabolized to release cyanide ions.[5]

- Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).
- Engineering Controls: Always handle in a functioning chemical fume hood.
- PPE: Nitrile gloves (0.11 mm) provide splash protection; laminate gloves (Silver Shield) recommended for prolonged immersion.
- Incompatibility: Avoid strong oxidizers (risk of fire) and strong acids (risk of HCN evolution).

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